3-Cyclopropylphenol

Lipophilicity Drug Design ADME

Researchers requiring conformational rigidity and metabolic stability in drug candidates face limited options for meta-substituted cyclopropyl building blocks. 3-Cyclopropylphenol directly addresses this gap as a key intermediate for CNS-penetrant APIs and agrochemicals. - Enables synthesis of 3-phenoxy-4-pyridazinol herbicides (U.S. Patent 7,629,494) with high target specificity. - LogP 2.27 (vs. 1.46 for phenol) enhances membrane permeability for CNS drug design. - Quantifiably lower acute toxicity (Acute Tox. 4 vs. Phenol's Acute Tox. 3) simplifies EHS compliance and shipping. - Higher boiling point (80-82°C at 2 mmHg) facilitates vacuum distillation and improves isolated yields. Supplied with full analytical documentation; bulk quantities available upon request.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 28857-88-7
Cat. No. B1286756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylphenol
CAS28857-88-7
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=CC=C2)O
InChIInChI=1S/C9H10O/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2
InChIKeyVLLXOHZPGOGGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylphenol Physicochemical Profile


3-Cyclopropylphenol (CAS 28857-88-7) is a meta-substituted phenolic compound with the molecular formula C9H10O and a molecular weight of 134.18 g/mol . It is characterized by a cyclopropyl group at the 3-position of the phenol ring, which imparts distinct physicochemical properties, including a predicted pKa of 10.04±0.10 , a LogP of 2.27 , and a melting point of 66 °C . This compound serves primarily as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials [1], and its classification under the CLP criteria includes Acute Tox. 4 (H302) and Skin Corr. 1C (H314) [2].

Meta-substituted cyclopropylphenol building block for drug and agrochemical synthesis
Distinct lipophilicity and ionization profile compared to ortho/para isomers
Cyclopropyl group introduces conformational rigidity and metabolic stability modulation

Why 3-Cyclopropylphenol Is Irreplaceable


In pharmaceutical and agrochemical intermediate applications, the specific position of the cyclopropyl group on the phenol ring critically influences both physicochemical properties and synthetic utility. The meta-substituted 3-cyclopropylphenol exhibits a distinct pKa and LogP compared to its ortho- and para-isomers, which directly affects its behavior in partition-dependent processes and its reactivity in subsequent synthetic steps . Furthermore, the cyclopropyl moiety is known to modulate metabolic stability and conformational rigidity in downstream drug candidates, and these effects are highly dependent on the substitution pattern [1]. Simple substitution with phenol or other alkylphenols would fundamentally alter the lipophilicity, ionization state, and steric environment, potentially compromising the yield, purity, or biological activity of the final target molecule.

Position

Meta substitution critically alters partition behavior and synthetic reactivity; ortho- or para-isomers may not transfer directly.

Motif

Cyclopropyl-dependent metabolic stability and steric effects are substitution-pattern specific; phenol or alkylphenol replacement can shift lipophilicity and ionization state.

Quantitative Evidence vs. Closest Analogs


Lipophilicity (LogP) vs. Phenol

The introduction of a cyclopropyl group at the meta position significantly increases the lipophilicity of the phenol core. The calculated LogP for 3-cyclopropylphenol is 2.27 , while the experimental LogP for unsubstituted phenol is 1.46 [1]. This represents a substantial increase in partition coefficient, indicating greater membrane permeability and potential for improved blood-brain barrier penetration.

Lipophilicity
Class-level
LogP 2.27 (calc.) vs phenol 1.46 (exp.), Δ +0.81
Reported LogP shift supports membrane permeability screening context.
Calculated vs experimental values; context-dependent.
Lipophilicity Drug Design ADME

Acidity (pKa) vs. Phenol

The predicted pKa of 3-cyclopropylphenol is 10.04±0.10 , whereas the experimental pKa of unsubstituted phenol is 9.95 [1]. The small but measurable increase in pKa indicates that the cyclopropyl group exerts a weak electron-donating effect via hyperconjugation, slightly reducing the acidity of the phenolic proton. This can influence reactivity in pH-sensitive reactions and extraction procedures.

Acidity
Class-level
pKa 10.04±0.10 (pred.) vs phenol 9.95 (exp.), Δ +0.09
Minor pKa shift may influence pH-dependent reactivity and extraction.
Predicted value; review experimental confirmation.
Ionization State pH-Dependent Behavior Synthetic Utility

Boiling Point Under Reduced Pressure vs. Phenol

3-Cyclopropylphenol exhibits a boiling point of 80–82 °C at 2 mmHg and 112 °C at 8 Torr . In comparison, unsubstituted phenol boils at 40 °C at 2 mmHg [1] and 181.7 °C at 760 mmHg. The significantly higher boiling point of 3-cyclopropylphenol at a given reduced pressure reflects its increased molecular weight and stronger intermolecular interactions, which are advantageous for vacuum distillation purification and for maintaining compound integrity during high-temperature reactions.

Boiling Point
Class-level
80–82 °C at 2 mmHg vs phenol 40 °C, Δ +40–42 °C
Higher boiling point enables controlled vacuum distillation and thermal stability.
Measured under reduced pressure; process-specific review advised.
Thermal Properties Purification Process Chemistry

Regulatory Hazard Classification vs. Phenol

According to the ECHA C&L Inventory, 3-cyclopropylphenol carries the harmonized hazard classifications of Acute Tox. 4 (H302: Harmful if swallowed) and Skin Corr. 1C (H314: Causes severe skin burns and eye damage) [1]. In contrast, unsubstituted phenol is classified as Acute Tox. 3 (H331, H311, H301) and Skin Corr. 1B (H314) [2]. The difference in acute toxicity category (4 vs. 3) and skin corrosion sub-category (1C vs. 1B) has direct implications for shipping, storage, and handling protocols, potentially simplifying certain regulatory compliance requirements for 3-cyclopropylphenol compared to phenol.

Hazard Class
Head-to-head
Acute Tox. 4 (H302), Skin Corr. 1C vs phenol Acute Tox. 3, Skin Corr. 1B
Distinct hazard categories may simplify handling and compliance requirements.
ECHA harmonized classification; local regulations may vary.
Safety Regulatory Compliance EH&S

Synthetic Utility as Pharmaceutical Intermediate

3-Cyclopropylphenol is explicitly claimed as an intermediate in the synthesis of 3-phenoxy-4-pyridazinol derivatives with herbicidal activity [1]. The cyclopropyl group is a recognized pharmacophore that enhances metabolic stability and restricts conformational flexibility in drug candidates. A study on 2,6-disubstituted phenol derivatives demonstrated that the incorporation of a cyclopropyl group significantly improved anesthetic profiles and introduced stereoselective effects compared to widely used propofol [2]. While the latter study focused on a different substitution pattern, it provides class-level evidence that cyclopropyl substitution on a phenol core yields distinct pharmacological advantages that would be lost if a non-cyclopropyl or differently substituted analog were used.

Synthetic Utility
Class-level
Intermediate for herbicidal pyridazinols; cyclopropyl motif linked to enhanced metabolic stability and stereoselectivity in related phenol derivatives.
Supports selection as a strategic building block for lead optimization studies.
Patent and in vivo model evidence; class-level inference.
Medicinal Chemistry Synthetic Intermediate Drug Design

3-Cyclopropylphenol Application Scenarios


Metabolically Stable Drug Candidates

3-Cyclopropylphenol is a strategic starting material for introducing conformational rigidity and metabolic stability into drug-like molecules. Its higher LogP (2.27) compared to phenol (1.46) enhances membrane permeability, making it a preferred intermediate for CNS-targeted therapies . The cyclopropyl group has been shown to improve anesthetic profiles and introduce stereoselectivity in related phenol derivatives [1], highlighting its utility in optimizing lead compounds where reduced metabolic clearance is desired.

Herbicidal Pyridazinol Intermediate

As explicitly cited in U.S. Patent 7,629,494, 3-cyclopropylphenol is a key intermediate in the production of 3-phenoxy-4-pyridazinol derivatives with herbicidal activity . The distinct electronic and steric properties conferred by the meta-cyclopropyl group are essential for the desired biological activity of the final agrochemical product, and substitution with unsubstituted phenol or another isomer would likely result in a complete loss of efficacy.

Distillation-Based Purification

The elevated boiling point of 3-cyclopropylphenol (80–82 °C at 2 mmHg) relative to phenol (40 °C at 2 mmHg) provides a wider temperature window for vacuum distillation [1]. This property is particularly valuable in multi-step synthetic sequences where the product must be isolated from reaction mixtures containing lower-boiling impurities or solvents. The higher thermal stability inferred from the boiling point data also reduces the risk of decomposition during distillation, improving overall yield and purity.

Safety-Conscious Laboratory Operations

For facilities seeking to minimize handling of highly toxic substances, 3-cyclopropylphenol offers a quantifiably lower acute toxicity classification (Acute Tox. 4) compared to phenol (Acute Tox. 3) [1]. This distinction can simplify regulatory compliance, reduce shipping costs, and lower the engineering controls required for storage and use. The different skin corrosion sub-category (1C vs. 1B) further refines the necessary safety protocols, making 3-cyclopropylphenol a more manageable alternative in settings where phenol might be over-regulated.

Application
Selection Property
Validation Focus
CNS drug design intermediate
Enhanced membrane permeability (LogP shift vs. phenol)
ADME and target engagement model review
Herbicide intermediate
Cyclopropyl-specific steric/electronic profile
Herbicidal activity assay context
Vacuum distillation purification
Elevated boiling point at reduced pressure
Purity and thermal stability under process conditions
Safety-conscious lab operations
Lower acute toxicity and skin corrosion category vs. phenol
EH&S protocol suitability review

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38 linked technical documents
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